omega-conotoxin RVIA, Conus radiatus
Description
Omega-conotoxins are neurotoxic peptides derived from cone snail (Conus spp.) venom, primarily targeting voltage-gated calcium channels (VGCCs). These peptides are characterized by their small size (typically 24-32 amino acids), multiple disulfide bonds, and high specificity for N-type (Cav2.2) or P/Q-type (Cav2.1) calcium channels, making them valuable tools in neuroscience and drug development .
This analysis instead focuses on well-characterized omega-conotoxins from related species, highlighting structural and functional distinctions that inform their pharmacological profiles.
Properties
CAS No. |
137688-17-6 |
|---|---|
Molecular Formula |
C13H17NO3 |
Synonyms |
omega-conotoxin RVIA, Conus radiatus |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Omega-Conotoxins
Structural and Functional Overview
Omega-conotoxins share a conserved framework with three disulfide bonds but exhibit variability in loop regions and key residues, which dictate target specificity and binding kinetics.
Table 1: Key Omega-Conotoxins and Their Properties
Target Specificity and Binding Kinetics
- GVIA vs. MVIIA : Both inhibit N-type channels irreversibly, but structural differences (e.g., Tyr-13 in MVIIA) confer subtle variations in potency and tissue-specific effects. GVIA’s binding is stabilized by Gly1326 in the channel’s pore, influencing its irreversibility .
- FVIA : Exhibits reversibility and comparable potency to MVIIA, making it a candidate for therapeutic applications requiring transient blockade .
Structural Determinants of Activity
- Loop Regions : In MVIIC, loops 2 and 4 are critical for P/Q-type selectivity, while GVIA and MVIIA rely on loop 1 and 3 for N-type specificity .
- Disulfide Scaffold : The cyclic contryphan-R from C. radiatus (CPxXPXC motif) was engineered to mimic GVIA’s pharmacophore, demonstrating the role of conformational rigidity in channel interaction .
Therapeutic Potential
- Analgesic Applications: Synthetic GVIA and SVIB (an analog) show antinociceptive effects in murine models, highlighting N-type channel blockade as a strategy for pain management .
- Neurological Disorders: MVIIA (Ziconotide) is FDA-approved for chronic pain, while CVID’s selectivity for preganglionic channels suggests utility in autonomic disorders .
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